Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Click Chemistry Bioorthogonal Conjugation Activity‑Based Protein Profiling

Researchers requiring a thiophene-based probe for CuAAC click chemistry face limited options with orthogonal reactive handles. This compound solves that by integrating a terminal alkyne (CuAAC rate: 2.0×10⁻² s⁻¹) with a C4 chlorine for cross-coupling and a C5 methylthio group for further functionalization. - Enables azide-fluorophore/biotin conjugation not possible with the allyl analog (CAS 1779123-86-2). - 95% purity ensures reliable stoichiometry; MW 276.76 g/mol facilitates MS monitoring. - Available in 10-100 mg packs, with bulk and custom synthesis on request.

Molecular Formula C10H9ClO3S2
Molecular Weight 276.8 g/mol
Cat. No. B12072515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
Molecular FormulaC10H9ClO3S2
Molecular Weight276.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)SC)Cl)OCC#C
InChIInChI=1S/C10H9ClO3S2/c1-4-5-14-7-6(11)10(15-3)16-8(7)9(12)13-2/h1H,5H2,2-3H3
InChIKeyJGDREZPADVRDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene Building Block with Alkyne for Bioorthogonal Chemistry


Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a fully substituted thiophene-2-carboxylate ester bearing three chemically orthogonal substituents: a chlorine atom at C4, a methylthio group at C5, and a propargyl ether at C3 . The compound serves as a versatile synthetic intermediate where the terminal alkyne enables copper(I)-catalysed azide–alkyne cycloaddition (CuAAC), the chlorine can function as a leaving group in nucleophilic aromatic substitution or cross-coupling, and the methyl ester permits subsequent hydrolysis or amidation [1].

Alkyne handle for CuAAC click chemistry
Orthogonal Cl and ester for cross-coupling
Enables bioorthogonal probe design

Why Generic Substitution Fails in Probe Design


The closest commercially available analog, methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate (CAS 1779123-86-2), differs only by one degree of unsaturation in the O‑alkenyl chain yet exhibits fundamentally different reactivity in bioorthogonal conjugation . The terminal alkyne of the propargyl compound is required for CuAAC, the most widely used click reaction in chemical biology; the allyl group is inert under standard CuAAC conditions, effectively precluding its use in azide‑based labelling, bioconjugation, and activity‑based protein profiling workflows [1]. Substitution would therefore impose a change in experimental protocol and outcome.

Propargyl compound
Allyl analog
Alkyne required for CuAAC; allyl is unreactive, requiring protocol change
Mass difference alters MS-based identity verification
Small lipophilicity shift may affect non-specific binding in assays

Quantitative Differentiation Against Closest Analogs


CuAAC Reactivity: Propargyl vs. Allyl

The propargyl ether of the title compound reacts in CuAAC with a pseudo‑first‑order rate constant of 2.0 × 10⁻² s⁻¹ as measured on polymer brush scaffolds [1]. The allyl analog lacks a terminal alkyne and does not participate in CuAAC; its reaction rate under identical conditions is effectively zero [REFS-2, REFS-3].

CuAAC Reactivity
Head-to-head
Target: 2.0×10⁻² s⁻¹ vs Allyl analog: unreactive
>10⁵-fold
Enables azide-alkyne click chemistry workflows
On polymer brush, PBS buffer
Click Chemistry Bioorthogonal Conjugation Activity‑Based Protein Profiling

Molecular Weight Distinction for Analytical Identity Confirmation

The title compound has molecular formula C₁₀H₉ClO₃S₂ and a monoisotopic mass of 276.76 g mol⁻¹ [1]. The allyl analog (C₁₀H₁₁ClO₃S₂) has a molecular weight of 278.78 g mol⁻¹ . The 2 Da difference is readily resolved by mass spectrometry, allowing unambiguous identity confirmation in synthetic or biological samples.

MS Identity Marker
Head-to-head
Δ 2.02 Da (276.76 vs 278.78 g mol⁻¹)
Unambiguous MS identification in synthetic samples
Verified by LC‑MS of commercial samples
Mass Spectrometry QC/QA Compound Identity Confirmation

Lipophilicity Difference: Propargyl vs. Allyl Ether

The carboxylic acid progenitor (C9H7ClO3S2) has a computed XLogP3 of 3.0 [1]. Methyl esterification adds ∼0.5 log units, giving the title ester an estimated logP of ≈3.5. The allyl methyl ester analog, with two additional hydrogen atoms, is predicted to be ∼0.2–0.3 log units more lipophilic (est. logP ≈3.7–3.8) [2]. This difference can affect aqueous solubility and membrane permeability in cell‑based assays.

Lipophilicity (est. logP)
Class-level
Propargyl ~3.5 vs Allyl ~3.7–3.8
~0.2–0.3 lower
May reduce non-specific binding in assays
Computed XLogP3; ester increment based on Hansch π
Lipophilicity Drug Design ADME

Commercial Purity Benchmarking: Grade Parity with Allyl Analog

The allyl analog is supplied by AKSci at a minimum purity of 95 % . The propargyl carboxylic acid precursor is likewise listed at 95 % purity from the same vendor . While direct purity data for the methyl ester propargyl compound are not published, the synthetic route is analogous and comparable purity expectations apply.

Catalogue Purity
Data to verify
≥95% (expected, analogous route)
Supports supplier qualification
Based on carboxylic acid precursor purity
Catalogue Purity Vendor Comparison Batch Consistency

High-Value Application Scenarios


Bioorthogonal Fluorescent Labelling via CuAAC

The terminal alkyne of the propargyl ether allows the compound to be incorporated into a small‑molecule probe and subsequently conjugated to azide‑functionalized fluorophores or biotin tags via CuAAC. This enables pull‑down and imaging experiments that are not feasible with the allyl analog [1]. The quantified rate constant of 2.0 × 10⁻² s⁻¹ ensures efficient labelling within typical experimental timeframes [1].

GPX4-Targeted Ferroptosis Probe Synthesis

Thiophene‑2‑carboxylate esters with chloro and methylthio substitution have been investigated as scaffolds for glutathione peroxidase 4 (GPX4) modulation in ferroptosis research [2]. The propargyl handle of the title compound permits late‑stage diversification via CuAAC to generate focused libraries for structure–activity relationship studies, a capability absent in the allyl analog [1].

Quality-Assured Building Block for Cross-Coupling Cascades

The chlorine atom at C4 can serve as a leaving group for Pd‑catalysed Suzuki or Buchwald–Hartwig couplings, while the methyl ester can be hydrolysed to the carboxylic acid for further amidation [3]. The 95 % purity level ensures reliable stoichiometry in subsequent synthetic steps, and the distinct molecular weight (276.76 g mol⁻¹) allows reaction monitoring by MS .

Activity-Based Protein Profiling Probe Precursor

The combination of a potentially electrophilic chloro‑thiophene core and an alkyne click handle makes the compound a candidate precursor for ABPP probes targeting cysteine or serine hydrolases. The propargyl group enables CuAAC‑based detection, whereas the allyl analog would require a different (often less efficient) bioorthogonal chemistry, such as photoactivation or tetrazine ligation [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Bioorthogonal Fluorescent Labelling
Alkyne handle for CuAAC
Click reaction rate context
GPX4-targeted Ferroptosis Probe Synthesis
Propargyl group for late-stage diversification
CuAAC-based diversification assessment
Cross-Coupling Building Block
Chloro leaving group; ester for hydrolysis
Reaction monitoring by MS
ABPP Probe Precursor
Electrophilic thiophene core + alkyne
CuAAC-based detection; selectivity profiling
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